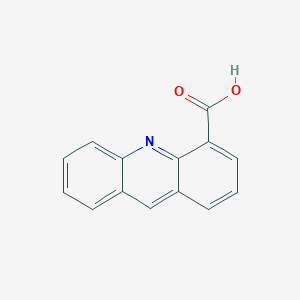

Acridine-4-carboxylic Acid

Vue d'ensemble

Description

Acridine-4-carboxylic Acid (ACA) is a heme-interacting acridone derivative that prevents free heme-mediated protein oxidation and degradation . It inhibits protein carbonyl formation with an IC50 of 43 μM . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Synthesis Analysis

In the presence of triethylamine and ethylchloroformate, the compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate was synthesized by reacting 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate . The Bernthsen acridine synthesis is the chemical reaction of a diarylamine heated with a carboxylic acid (or acid anhydride) and zinc chloride to form a 9-substituted .Chemical Reactions Analysis

Acridine derivatives have been used extensively in medicinal chemistry, synthesis, and materials science, especially as bioisosteric replacements and structural analogs of carboxylic acids and other carbonyls . A photocatalytic system has been developed that enables direct decarboxylative conversion of carboxylic acids to sulfones and sulfinates, as well as sulfonyl chlorides and fluorides in one step and in a multicomponent fashion .Physical And Chemical Properties Analysis

The nitrogen-containing aromatic heterocycle, acridine, exhibits electronic and charge transport properties as well as two substantial six-membered conjugated systems . Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications .Applications De Recherche Scientifique

Antimicrobial Activity

Acridine derivatives, including Acridine-4-carboxylic Acid, have been synthesized and tested for their antimicrobial properties against various pathogenic microorganisms .

Anti-Tumour Agent

Studies have investigated the anti-tumour activity of Acridine compounds on various cancer cell lines, including human colon carcinoma and breast cancer cell lines .

DNA Intercalation

Acridine-4-carboxylic Acid has been used to synthesize DNA intercalators that capture double-stranded DNAs from solutions, which is crucial for genetic research and diagnostics .

Therapeutic Agent Research

Research has explored Acridine derivatives as potential therapeutic agents for disorders such as cancer, Alzheimer’s disease, and bacterial infections due to their biological or photochemical effects .

Topoisomerase Inhibition

Acridine compounds are known to inhibit topoisomerase enzymes, which are essential for DNA replication and repair, making them significant in cancer treatment research .

Synthesis of Biologically Active Compounds

The structure of Acridine-4-carboxylic Acid allows for the synthesis of various biologically active compounds with potential antimicrobial and anticancer activities .

Mécanisme D'action

Target of Action

The primary target of Acridine-4-carboxylic Acid is DNA . Acridine derivatives, including Acridine-4-carboxylic Acid, are known to intercalate into double-stranded DNA . This interaction is facilitated by the planar structure of acridine, which allows it to sandwich between the base pairs of the double helix .

Mode of Action

Acridine-4-carboxylic Acid interacts with its target, DNA, through a process called intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions . The result of this interaction is the unwinding of the helical structure of DNA .

Biochemical Pathways

The intercalation of Acridine-4-carboxylic Acid into DNA affects various biological processes involving DNA and related enzymes . This interaction can lead to the inhibition of DNA replication and transcription, thereby affecting the normal functioning of cells . The exact biochemical pathways affected by Acridine-4-carboxylic Acid can vary depending on the specific cellular context.

Pharmacokinetics

The ability of acridine derivatives to intercalate into dna suggests that they can penetrate cellular membranes and reach their target sites .

Result of Action

The intercalation of Acridine-4-carboxylic Acid into DNA can lead to the inhibition of DNA replication and transcription . This can result in the disruption of normal cellular processes, potentially leading to cell death . This property has led to the investigation of acridine derivatives as potential therapeutic agents for various disorders, including cancer .

Action Environment

The action of Acridine-4-carboxylic Acid can be influenced by various environmental factors. For instance, the presence of other bioactive substances, such as DNA repair protein inhibitors, can enhance the anticancer effects of acridine medications . Furthermore, the structural features of acridine photocatalysts can influence the efficiency of decarboxylative transformations . .

Safety and Hazards

Orientations Futures

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

Propriétés

IUPAC Name |

acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIUCDPMOWCGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456642 | |

| Record name | Acridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acridine-4-carboxylic Acid | |

CAS RN |

31327-97-6 | |

| Record name | Acridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

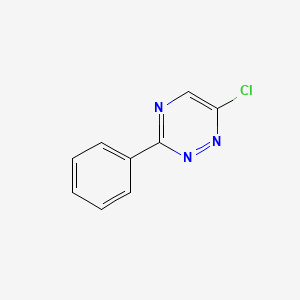

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

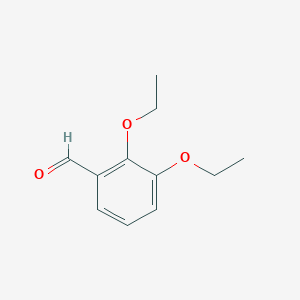

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)